molecular formula C21H21N3O B5877205 [4-(1-NAPHTHYLMETHYL)PIPERAZINO](3-PYRIDYL)METHANONE

[4-(1-NAPHTHYLMETHYL)PIPERAZINO](3-PYRIDYL)METHANONE

Cat. No.: B5877205
M. Wt: 331.4 g/mol
InChI Key: SGCRHDYUFLLMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE: is a complex organic compound with the molecular formula C21H21N3O This compound features a piperazine ring substituted with a naphthylmethyl group and a pyridylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with 1,2-dichloroethane under basic conditions.

    Substitution with Naphthylmethyl Group: The piperazine ring is then reacted with naphthylmethyl chloride in the presence of a base such as sodium hydride to introduce the naphthylmethyl group.

    Introduction of Pyridylmethanone Group: Finally, the compound is reacted with pyridine-3-carboxylic acid chloride in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

Industrial production of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification Steps: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding naphthyl ketones and carboxylic acids.

    Reduction: Formation of naphthylmethylamines.

    Substitution: Formation of various substituted piperazines.

Scientific Research Applications

4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE: has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets:

    Neurotransmitter Receptors: The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE: can be compared with similar compounds such as:

    4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE: Similar structure but with a different position of the pyridyl group.

    4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINOMETHANONE: Contains different substituents on the piperazine ring.

    1-NAPHTHYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE: Another structural isomer with variations in the substitution pattern.

4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE .

Properties

IUPAC Name

[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(18-8-4-10-22-15-18)24-13-11-23(12-14-24)16-19-7-3-6-17-5-1-2-9-20(17)19/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCRHDYUFLLMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.